5-Methyl-2-(trimethylstannyl)pyridine
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Overview
Description
5-Methyl-2-(trimethylstannyl)pyridine: is an organotin compound characterized by the presence of a trimethylstannyl group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of organometallic chemistry. The presence of the trimethylstannyl group makes it a valuable reagent in various chemical reactions, including cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trimethylstannyl)pyridine typically involves the metallation of 2-bromo-5-methylpyridine followed by treatment with trimethyltin chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or diethyl ether. The process can be summarized as follows:
Metallation: 2-bromo-5-methylpyridine is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (around -70°C) to form the corresponding lithium salt.
Stannylation: The lithium salt is then reacted with trimethyltin chloride (Me3SnCl) to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly detailed in the literature. the principles of scale-up from laboratory to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It is commonly used in Stille cross-coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides, bases (e.g., potassium carbonate).
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).
Major Products: The major products formed from these reactions depend on the specific reactants used. In Stille cross-coupling reactions, the primary products are biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: 5-Methyl-2-(trimethylstannyl)pyridine is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its role in facilitating the formation of carbon-carbon bonds makes it a valuable reagent in the production of various chemical products .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trimethylstannyl)pyridine in chemical reactions primarily involves the transfer of the trimethylstannyl group to other molecules. In cross-coupling reactions, the compound acts as a nucleophile, where the trimethylstannyl group is replaced by another functional group in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the organic halide .
Comparison with Similar Compounds
- 2-(Trimethylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-(Tributylstannyl)pyridine
Comparison:
- 5-Methyl-2-(trimethylstannyl)pyridine vs. 2-(Trimethylstannyl)pyridine : The presence of a methyl group at the 5-position in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
- This compound vs. 5-Methyl-2-(tributylstannyl)pyridine : The trimethylstannyl group is smaller and less bulky compared to the tributylstannyl group, which can affect the compound’s solubility and reactivity.
- This compound vs. 2-(Tributylstannyl)pyridine : The position of the stannyl group on the pyridine ring (2-position vs. 5-position) can significantly impact the compound’s electronic properties and its behavior in chemical reactions .
Properties
IUPAC Name |
trimethyl-(5-methylpyridin-2-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3CH3.Sn/c1-6-3-2-4-7-5-6;;;;/h2-3,5H,1H3;3*1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKPVXMKNNELSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)[Sn](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444456 |
Source
|
Record name | 5-Methyl-2-(trimethylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183368-55-0 |
Source
|
Record name | 5-Methyl-2-(trimethylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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